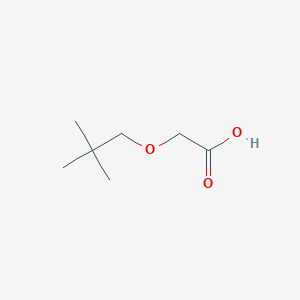

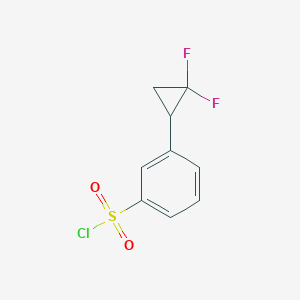

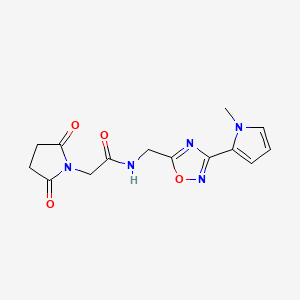

(4-(1H-pyrrol-1-yl)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

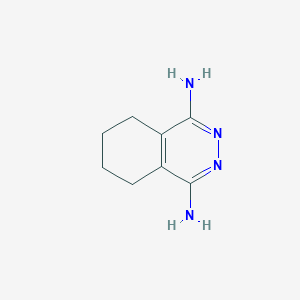

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals . Pyrrole is another five-membered heterocyclic compound, containing one nitrogen atom . Azetidine is a four-membered heterocyclic compound with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of your compound would be complex due to the presence of multiple heterocyclic rings. Each of these rings - imidazole, pyrrole, and azetidine - has distinct structural characteristics .Chemical Reactions Analysis

The reactivity of your compound would likely be influenced by the presence of the heterocyclic rings and the sulfonyl group. Imidazole, pyrrole, and azetidine rings are known to participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its molecular structure. For instance, the presence of nitrogen in the heterocyclic rings could potentially enhance the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Research on the reactivity of similar compounds involves the study of reaction mechanisms and synthetic pathways. For example, studies on the synthesis of pyrazoline and pyrrole derivatives explore novel synthetic routes and mechanistic implications, highlighting the versatility of these heterocycles in organic synthesis (Kascheres et al., 1991). Similarly, the development of low-cost emitters with large Stokes' shifts using imidazole derivatives points to the application of such compounds in material sciences for optical properties (Volpi et al., 2017).

Material Science Applications

- The incorporation of imidazole and pyrrole derivatives into materials has been explored for enhancing their optical and electronic properties. For instance, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrates their potential in creating luminescent materials with significant Stokes' shifts, useful in the development of optical devices (Volpi et al., 2017).

Antimicrobial and Biological Activities

- The structural motifs found in the compound have been associated with biological activities. Research on azolylphenyl oxazolidinones, for example, reveals that variations in the azole moieties can significantly influence antibacterial activity, offering insights into the design of new antibiotics (Genin et al., 2000). Additionally, the study of N-phenylpyrazolyl aryl methanones derivatives containing sulfonyl groups suggests their utility in developing compounds with herbicidal and insecticidal activities (Wang et al., 2015).

Advanced Synthesis Techniques

- Innovative synthesis techniques are crucial for the development of compounds with complex structures. Organocatalysis using imidazolium zwitterions for regioselective ring-opening of aziridines demonstrates the potential for efficient synthesis methods applicable to the production of a wide range of compounds, including those related to the queried chemical (Ghosal et al., 2016).

Wirkmechanismus

Target of Action

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone contains two key structural motifs: an imidazole ring and a pyrrole ring . Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Pyrrole derivatives, on the other hand, have been reported as potent anticancer agents, acting as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .

Mode of Action

Given the known activities of imidazole and pyrrole derivatives, it can be inferred that the compound likely interacts with its targets through a variety of mechanisms, potentially including enzyme inhibition, receptor antagonism, or disruption of cellular processes .

Biochemical Pathways

The compound’s impact on biochemical pathways is likely diverse, given the broad range of activities associated with imidazole and pyrrole derivatives. For instance, imidazole derivatives have been implicated in a variety of pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis . Pyrrole derivatives, meanwhile, have been associated with pathways related to cancer, including those involving dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would likely depend on the specific targets and pathways it impacts. Given the known activities of imidazole and pyrrole derivatives, potential effects could include reduced inflammation, slowed tumor growth, improved glycemic control, reduced allergic responses, reduced fever, inhibited viral replication, reduced oxidative stress, eradication of amoebic or helminthic infections, inhibited fungal growth, and ulcer healing .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-20-11-8-19-18(20)26(24,25)16-12-22(13-16)17(23)14-4-6-15(7-5-14)21-9-2-3-10-21/h2-11,16H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLPVNMAZNWYKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2967333.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B2967335.png)

![N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2967348.png)